(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Hydroxylation: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction followed by reduction and hydroxylation steps.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Quinones, hydroxyquinones, and other oxidized phenolic compounds.
Reduction: Alcohols, aldehydes, and reduced cyclopropane derivatives.
Substitution: Amides, esters, and other substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies of enzyme-substrate interactions, protein-ligand binding, and metabolic pathways.
Chemical Biology: It is employed in the design of chemical probes and bioactive molecules for studying cellular processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2R)-1-Amino-2-(4-hydroxyphenyl)cyclopropanecarboxylic acid: A regioisomer with the hydroxy group in a different position on the phenyl ring.
(1S,2R)-1-Amino-2-(3-methoxyphenyl)cyclopropanecarboxylic acid: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of chiral drugs and bioactive molecules.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m1/s1 |
InChI Key |
QJIGJBFNKLGGML-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC(=CC=C2)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.